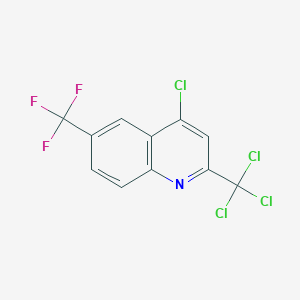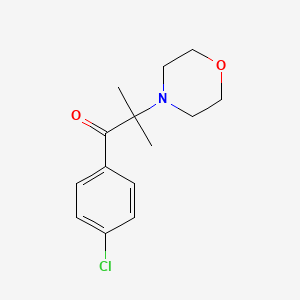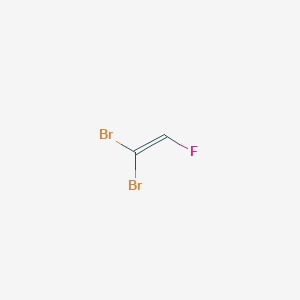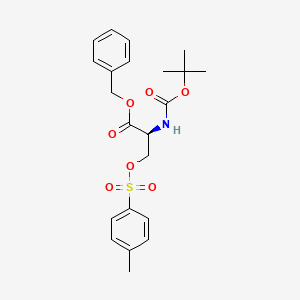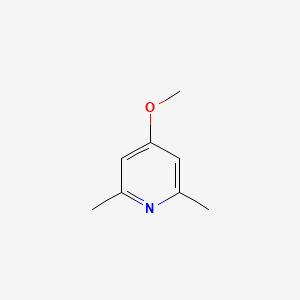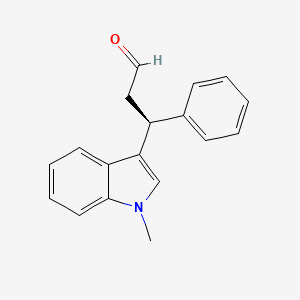
(3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde
Vue d'ensemble
Description
(3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde is a chiral aldehyde compound that has been widely studied in scientific research. This compound has shown potential in various fields, including medicinal chemistry, organic synthesis, and material science. In
Mécanisme D'action
The mechanism of action of ((3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde varies depending on its application. In anticancer research, this compound has been shown to induce apoptosis in cancer cells by targeting the mitochondrial pathway. It has been reported to increase the production of reactive oxygen species, leading to the activation of caspases and subsequent cell death.
In antimicrobial research, ((3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde has been shown to disrupt bacterial membrane integrity, leading to cell death. It has also been reported to inhibit bacterial biofilm formation, making it a potential candidate for the development of new antibacterial agents.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of ((3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde vary depending on its application. In anticancer research, this compound has been shown to induce apoptosis in cancer cells, leading to cell death. It has also been reported to inhibit tumor growth in animal models.
In antimicrobial research, ((3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde has been shown to have broad-spectrum antimicrobial activity against various bacterial strains. It has also been reported to inhibit bacterial biofilm formation, making it a potential candidate for the development of new antibacterial agents.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ((3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde in lab experiments include its unique stereochemistry and reactivity, making it a valuable tool for the construction of complex molecules. Its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science, make it a versatile compound for research.
The limitations of using ((3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde in lab experiments include its high cost and limited availability. Additionally, its potential toxicity and side effects need to be further studied and evaluated.
Orientations Futures
There are several future directions for the research of ((3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde. In medicinal chemistry, further studies are needed to evaluate its potential as an anticancer agent and to investigate its mechanism of action. Additionally, its potential as an antimicrobial agent needs to be further explored.
In organic synthesis, ((3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde can be used as a building block for the synthesis of various natural products and pharmaceuticals. Further studies are needed to explore its potential in the synthesis of new compounds.
In material science, ((3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde can be used as a chiral ligand for the synthesis of metal complexes. Further studies are needed to investigate the catalytic properties of these complexes and their potential applications in asymmetric synthesis.
Conclusion:
((3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde is a chiral aldehyde compound that has shown potential in various scientific fields, including medicinal chemistry, organic synthesis, and material science. Its unique stereochemistry and reactivity make it a valuable tool for the construction of complex molecules. Further studies are needed to explore its potential applications and to evaluate its toxicity and side effects.
Applications De Recherche Scientifique
((3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been reported to induce apoptosis in cancer cells by targeting the mitochondrial pathway. Additionally, ((3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde has been shown to have antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
In organic synthesis, this chiral aldehyde compound has been used as a building block for the synthesis of various natural products and pharmaceuticals. Its unique stereochemistry and reactivity make it a valuable tool for the construction of complex molecules.
In material science, ((3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde has been used as a chiral ligand for the synthesis of metal complexes. These complexes have shown potential in catalysis and asymmetric synthesis.
Propriétés
IUPAC Name |
(3S)-3-(1-methylindol-3-yl)-3-phenylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-19-13-17(16-9-5-6-10-18(16)19)15(11-12-20)14-7-3-2-4-8-14/h2-10,12-13,15H,11H2,1H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWAPDWVVBQEPB-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CC=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)[C@@H](CC=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584381 | |
| Record name | (3S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde | |
CAS RN |
405873-09-8 | |
| Record name | (βS)-1-Methyl-β-phenyl-1H-indole-3-propanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405873-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 405873-09-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



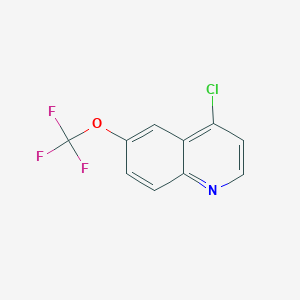
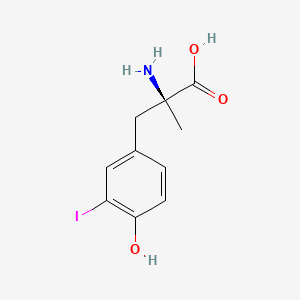
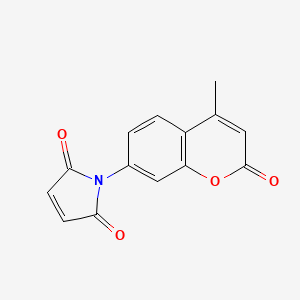
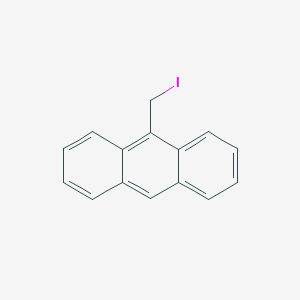
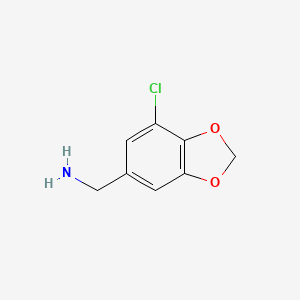
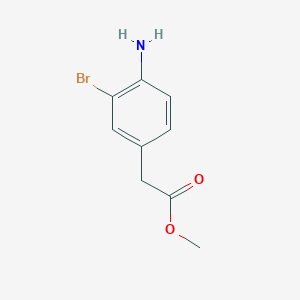
![5-Chlorobenzo[c]isothiazol-3-amine](/img/structure/B1627061.png)
![4-[2-(2-Methylprop-2-enoyloxy)ethoxy]benzoic acid](/img/structure/B1627062.png)
![2,8-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1627063.png)
